molecular formula C13H9FN4S B11724530 1-[(4-Fluorophenyl)methylidene]-2-{thieno[2,3-d]pyrimidin-4-yl}hydrazine

1-[(4-Fluorophenyl)methylidene]-2-{thieno[2,3-d]pyrimidin-4-yl}hydrazine

Cat. No.: B11724530
M. Wt: 272.30 g/mol
InChI Key: CSOVGIFAOYFLPA-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methylidene]-2-{thieno[2,3-d]pyrimidin-4-yl}hydrazine is a chemical compound with the molecular formula C13H9FN4S It is known for its unique structure, which includes a fluorophenyl group and a thieno[2,3-d]pyrimidinyl group connected by a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Fluorophenyl)methylidene]-2-{thieno[2,3-d]pyrimidin-4-yl}hydrazine typically involves the condensation of 4-fluorobenzaldehyde with thieno[2,3-d]pyrimidin-4-ylhydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Fluorophenyl)methylidene]-2-{thieno[2,3-d]pyrimidin-4-yl}hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

1-[(4-Fluorophenyl)methylidene]-2-{thieno[2,3-d]pyrimidin-4-yl}hydrazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)methylidene]-2-{thieno[2,3-d]pyrimidin-4-yl}hydrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in anticancer research, it may inhibit key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidine derivatives: These compounds share the thieno[2,3-d]pyrimidine core structure and exhibit similar biological activities.

    Fluorophenyl hydrazones: Compounds with a fluorophenyl group and hydrazone linkage, similar to 1-[(4-Fluorophenyl)methylidene]-2-{thieno[2,3-d]pyrimidin-4-yl}hydrazine.

Uniqueness

This compound is unique due to its specific combination of a fluorophenyl group and a thieno[2,3-d]pyrimidinyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H9FN4S

Molecular Weight

272.30 g/mol

IUPAC Name

N-[(4-fluorophenyl)methylideneamino]thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C13H9FN4S/c14-10-3-1-9(2-4-10)7-17-18-12-11-5-6-19-13(11)16-8-15-12/h1-8H,(H,15,16,18)

InChI Key

CSOVGIFAOYFLPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NNC2=C3C=CSC3=NC=N2)F

Origin of Product

United States

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